(3S,5S)-5-methylpiperidin-3-ol
Description
(3S,5S)-5-Methylpiperidin-3-ol is a chiral piperidine derivative featuring a six-membered nitrogen-containing ring with hydroxyl (-OH) and methyl (-CH₃) substituents at the 3rd and 5th positions, respectively. Both stereocenters are in the S-configuration, conferring distinct stereochemical and physicochemical properties. Piperidine derivatives are critical intermediates in pharmaceutical synthesis, often serving as ligands, chiral auxiliaries, or bioactive scaffolds.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3S,5S)-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
QDPYHRSTDJTFRG-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)O |
Canonical SMILES |
CC1CC(CNC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3S,5S)-5-methylpiperidin-3-ol can be contextualized by comparing it to related piperidine and pyrrolidine derivatives. Key compounds for comparison include:
Structural Analogues and Derivatives
Structural and Functional Analysis
- Stereochemical Influence : The S,S-configuration in the target compound contrasts with the R-configuration in the trifluoromethyl analog (), which may alter binding affinity in enantioselective reactions .
- Substituent Effects :
- Silyl Ether () : The bulky tert-butyldimethylsilyl (TBS) group enhances lipophilicity (predicted density: 0.96 g/cm³) and protects the hydroxyl during synthetic steps .
- Trifluoromethyl (–13) : The CF₃ group lowers pKa (increasing acidity) and improves metabolic stability, commonly exploited in CNS-targeting drugs .
- Hydroxymethyl () : Introduces additional hydrogen-bonding capacity, improving water solubility in hydrochloride form .
Structural Similarity Metrics
- Tanimoto Coefficient : highlights a 60% similarity threshold (Tanimoto coefficient) for grouping structurally related compounds. While direct data for the target compound are absent, analogs like the silyl-protected derivative () and trifluoromethyl variant () may exhibit moderate similarity (~40–50%) due to shared piperidine cores .
- QSAR/Molecular Docking: emphasizes that similar scaffolds (e.g., piperidine vs.
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